REACTION_SMILES
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[CH2:36]([Cl:37])[Cl:38].[CH3:18][N:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[NH2:1][c:2]1[c:3](=[O:17])[n:4]([CH2:9][C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[c:5]([CH3:8])[cH:6][cH:7]1.[c:25]1([CH2:31][S:32](=[O:33])(=[O:34])[Cl:35])[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[NH:1]([c:2]1[c:3](=[O:17])[n:4]([CH2:9][C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[c:5]([CH3:8])[cH:6][cH:7]1)[S:32]([CH2:31][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)(=[O:33])=[O:34]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Cc1ccc(N)c(=O)n1CC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)c(=O)n1CC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cc1ccccc1
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Name
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Type
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product
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Smiles
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Cc1ccc(NS(=O)(=O)Cc2ccccc2)c(=O)n1CC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |